molecular formula C18H17NO3 B4627953 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4627953
M. Wt: 295.3 g/mol
InChI Key: AWHQSGXBMXSKBW-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a unique combination of a benzodioxine ring and a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common approach is to start with the preparation of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, which can be synthesized from 2,3-dihydro-1,4-benzodioxine through chlorination reactions . This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes or receptors. The benzodioxine ring and tetrahydroisoquinoline moiety can bind to specific sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride
  • 1,2,3,4-tetrahydroisoquinoline
  • 6-(Chlorocarbonyl)-2,3-dihydro-1,4-benzodioxine

Uniqueness

What sets 2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline apart is its combined structure, which offers unique chemical and biological properties not found in its individual components. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(14-5-6-16-17(11-14)22-10-9-21-16)19-8-7-13-3-1-2-4-15(13)12-19/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHQSGXBMXSKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline

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